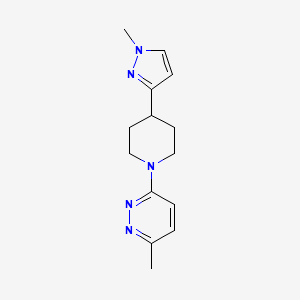

3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine

CAS No.: 2034285-88-4

Cat. No.: VC4508396

Molecular Formula: C14H19N5

Molecular Weight: 257.341

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034285-88-4 |

|---|---|

| Molecular Formula | C14H19N5 |

| Molecular Weight | 257.341 |

| IUPAC Name | 3-methyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyridazine |

| Standard InChI | InChI=1S/C14H19N5/c1-11-3-4-14(16-15-11)19-9-5-12(6-10-19)13-7-8-18(2)17-13/h3-4,7-8,12H,5-6,9-10H2,1-2H3 |

| Standard InChI Key | GEQMWXVSYNRBTL-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(C=C1)N2CCC(CC2)C3=NN(C=C3)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₄H₁₉N₅, with a molecular weight of 257.341 g/mol. Its IUPAC name, 3-methyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyridazine, reflects the pyridazine backbone substituted at the 3- and 6-positions (Table 1).

Table 1: Molecular Properties of 3-Methyl-6-(4-(1-Methyl-1H-Pyrazol-3-yl)Piperidin-1-yl)Pyridazine

| Property | Value |

|---|---|

| CAS Number | 2034285-88-4 |

| Molecular Formula | C₁₄H₁₉N₅ |

| Molecular Weight | 257.341 g/mol |

| IUPAC Name | 3-methyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyridazine |

| SMILES | CC1=NN=C(C=C1)N2CCC(CC2)C3=NN(C=C3)C |

Structural Features

The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) is substituted with a methyl group at position 3 and a piperidine ring at position 6. The piperidine moiety is further functionalized with a 1-methylpyrazole group, introducing additional hydrogen-bonding and π-π stacking capabilities . Computational models suggest that the methylpyrazole group enhances binding affinity to enzymatic targets by participating in hydrophobic interactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step heterocyclic reactions (Figure 1):

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with carbonyl compounds .

-

Piperidine Functionalization: Nucleophilic substitution or reductive amination to attach the piperidine ring .

-

Pyridazine Core Assembly: Cyclization via diazotization and coupling reactions .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole Formation | Hydrazine + Pentane-2,4-dione | 60–70 |

| Piperidine Attachment | K₂CO₃, DMF, 80°C | 50–65 |

| Pyridazine Cyclization | H₂SO₄, HNO₃, 0–5°C | 40–55 |

Challenges in Synthesis

-

Regioselectivity: Controlling the position of substituents on the pyridazine ring requires precise stoichiometry .

-

Purification: Column chromatography is often needed due to byproduct formation during cyclization.

Structural and Spectroscopic Analysis

NMR and IR Characterization

-

¹H NMR: Peaks at δ 2.31 ppm (methyl group on pyrazole) and δ 3.82 ppm (piperidine protons) .

-

¹³C NMR: Signals at δ 152.1 ppm (pyridazine C-6) and δ 121.7 ppm (pyrazole C-3) .

-

IR: Stretching vibrations at 1650 cm⁻¹ (C=N) and 2900 cm⁻¹ (C-H aliphatic) .

X-ray Crystallography

Crystal structures of analogous compounds (e.g., tris(4-methyl-1H-pyrazol-1-yl)methane) reveal dihedral angles of 79–86° between aromatic rings, suggesting a non-planar conformation that may enhance target binding .

| Target | Activity (IC₅₀) | Model System |

|---|---|---|

| MET Kinase | 39 nM | HGF-induced phosphorylation assay |

| GlyT1 | 1.8 nM | Rat cortical neurons |

| HepG2 Cell Viability | 20% at 10 µM | In vitro cytotoxicity |

Pharmacokinetics and Toxicity

ADME Properties

-

Solubility: Low aqueous solubility (log P = 2.1).

-

Plasma Exposure: Moderate bioavailability (45% in rat models) .

-

Blood-Brain Barrier Penetration: Kₚ = 0.68, indicating moderate CNS access .

Toxicity Concerns

-

hERG Inhibition: No significant activity at 10 µM, reducing cardiac liability .

-

CYP3A4 Interaction: Minimal time-dependent inhibition, favorable for drug combinations .

Applications in Drug Discovery

Lead Optimization

-

Hybrid Analogues: Combining pyridazine cores with triazolopyridine moieties improves potency and solubility .

-

Structure-Activity Relationships (SAR): Methyl substitution at pyrazole C-5 enhances MET affinity by 3-fold .

Preclinical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume